![molecular formula C20H28O3 B090774 (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one CAS No. 15959-13-4](/img/structure/B90774.png)
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one is a diterpenoid compound derived from kaurene. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one typically involves the hydroxylation of kaurene. One common method is the microbiological hydroxylation using Rhizopus arrhizus, which converts kaurene into this compound through a series of enzymatic reactions . The reaction conditions often include maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using engineered microorganisms. These microorganisms are genetically modified to express high levels of the enzymes required for the hydroxylation of kaurene. This method is preferred due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the hydroxyl groups, altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Various organic reagents can be used depending on the desired functional group to be introduced.
Major Products Formed:
- Dihydroxykaurenolide
- Trihydroxykaurenolide
- Substituted kaurenolides with enhanced biological activities
Scientific Research Applications
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one has a wide range of applications in scientific research:
- Chemistry: It serves as a precursor for synthesizing more complex diterpenoid compounds.
- Biology: The compound is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
- Medicine: Due to its anti-inflammatory and anticancer properties, this compound is being investigated for therapeutic applications in treating various diseases .
- Industry: It is used in the production of bioactive compounds and as a lead compound for drug development .
Mechanism of Action
The mechanism of action of (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 7alpha-Hydroxycholesterol
- 7beta-Hydroxykaurenolide
- Kaur-16-en-19-oic acid
Comparison: (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. For instance, 7alpha-Hydroxycholesterol is primarily involved in cholesterol metabolism, whereas this compound exhibits broader biological activities, including antiviral and anticancer properties .
Properties
CAS No. |
15959-13-4 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one |
InChI |
InChI=1S/C20H28O3/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3)15(18)14(16(20)21)23-17(19)22/h12-16,21H,1,4-10H2,2-3H3/t12-,13+,14-,15+,16-,18+,19-,20+/m1/s1 |
InChI Key |
AHKUFTRUMQKIPH-JDYPGNFISA-N |
SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@H]1[C@H]([C@H]([C@]45[C@H]2CC[C@H](C4)C(=C)C5)O)OC3=O)C |
Canonical SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


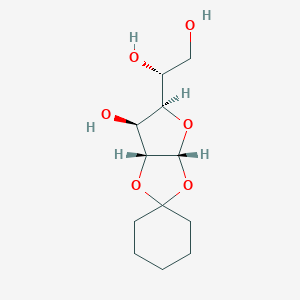
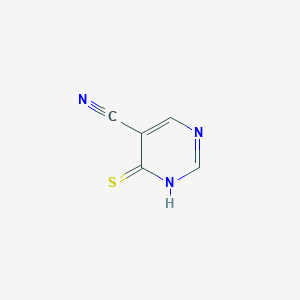
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)
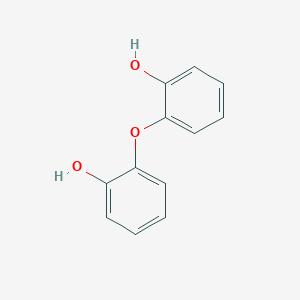
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)


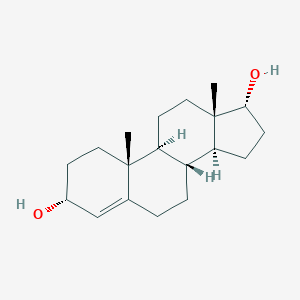
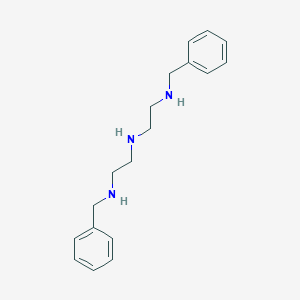

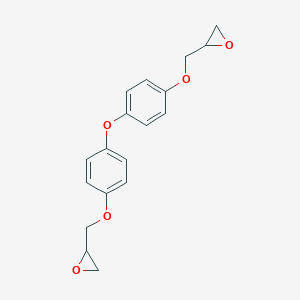
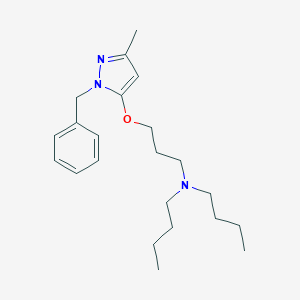
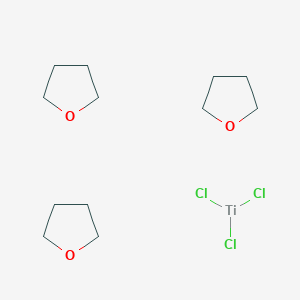
![DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE](/img/structure/B90716.png)
